Chenodeoxycholic Acid-d4
Overview
Description
The compound (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-Tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid is a complex organic molecule. This compound is characterized by its multiple chiral centers and deuterium atoms, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying stereochemistry and reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
Target of Action
Chenodeoxycholic Acid-d4 (CDCA-d4) is a primary bile acid that is generated in the liver from cholesterol . It is a hydrophobic compound that activates the nuclear receptor known as the farnesoid X receptor (FXR) . FXR plays a crucial role in cholesterol metabolism .
Mode of Action
CDCA-d4 works by dissolving the cholesterol that forms gallstones and inhibiting the production of cholesterol in the liver and its absorption in the intestines . This helps to decrease the formation of gallstones . It also reduces the amount of other bile acids that can be harmful to liver cells when levels are elevated .
Biochemical Pathways
In liver cells, CDCA is conjugated with glycine or taurine to form two bile salts, Glyco-CDCA and Tauro-CDCA, before being released into the bile ducts . In the intestine, CDCA is further metabolized to generate a 7β epimer, i.e., the ursodeoxycholic acid (UDCA), or dehydroxylate to generate lithocolic acid (LCA) .
Pharmacokinetics
CDCA-d4 is well absorbed from the small intestine and taken up by the liver where it is converted to its taurine and glycine conjugates and secreted in bile . At steady-state, an amount of chenodiol near the daily dose escapes to the colon and is converted by bacterial action to lithocholic acid .
Result of Action
The action of CDCA-d4 results in the reduction of cholesterol levels in the bile, helping gallstones that are made predominantly of cholesterol to dissolve . It is ineffective with stones of a high calcium or bile acid content . It suppresses hepatic synthesis of both cholesterol and cholic acid, gradually replacing the latter and its metabolite, deoxycholic acid in an expanded bile acid pool .
Action Environment
The action of CDCA-d4 is influenced by environmental factors such as the presence of other bile acids and the physiological state of the liver and intestines. The efficacy of CDCA-d4 can be affected by the presence of other bile acids that can be harmful to liver cells when levels are elevated . The physiological state of the liver and intestines can also influence the absorption and metabolism of CDCA-d4 .
Biochemical Analysis
Biochemical Properties
Chenodeoxycholic Acid-d4 plays a significant role in biochemical reactions. It interacts with enzymes such as cytochrome P450 (CYP) isoforms CYP7A1, CYP8B1, and CYP27A1, which are involved in its synthesis from cholesterol . It also interacts with proteins and other biomolecules, particularly the farnesoid X receptor (FXR), a nuclear receptor involved in cholesterol metabolism .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by activating the FXR, which plays a key role in regulating cholesterol metabolism . This activation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its influence on gene expression. It binds to the FXR, activating it and leading to changes in gene expression related to cholesterol metabolism . It also affects enzyme activity, potentially inhibiting or activating enzymes involved in cholesterol breakdown .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound may exhibit changes in its effects. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For example, in a rabbit model of osteoarthritis, intra-articular injection of this compound significantly decreased cartilage degradation and bone destruction .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is formed from cholesterol in the liver via a multistep process catalyzed by the CYP isoforms CYP7A1, CYP8B1, and CYP27A1 . It may also affect metabolic flux or metabolite levels.
Transport and Distribution
This compound is well absorbed from the small intestine and taken up by the liver where it is converted to its taurine and glycine conjugates and secreted in bile . It may interact with transporters or binding proteins, affecting its localization or accumulation within cells and tissues .
Subcellular Localization
As a bile acid, it is likely to be found in the liver cells where it is synthesized and in the bile ducts where it is secreted .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the introduction of deuterium atoms and the formation of the cyclopenta[a]phenanthrene core. The synthetic route typically starts with the preparation of the cyclopenta[a]phenanthrene skeleton, followed by the introduction of hydroxyl groups and deuterium atoms. The final step involves the attachment of the pentanoic acid side chain.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as catalytic hydrogenation, deuterium exchange reactions, and stereoselective synthesis. These methods ensure the high yield and purity of the final product, which is essential for its applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reactions typically occur under controlled conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction can yield alcohol derivatives.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
Bromine Compounds: Compounds containing bromine, known for their reactivity and use in various chemical reactions.
Uniqueness
The uniqueness of (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-Tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid lies in its multiple chiral centers and deuterium atoms, which confer unique chemical and biological properties. These features make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24-/m1/s1/i8D2,12D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDATBOHQWOJDD-PSTGXAJBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584459 | |
Record name | (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99102-69-9 | |
Record name | (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.